2-(5-Propylthiophen-2-yl)acetic acid
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Overview
Description
2-(5-Propylthiophen-2-yl)acetic acid is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Propylthiophen-2-yl)acetic acid typically involves the functionalization of thiophene rings. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Propylthiophen-2-yl)acetic acid undergoes various chemical reactions, including:
Electrophilic Substitution: Thiophene rings are known for their reactivity towards electrophiles due to the electron-rich nature of the sulfur atom.
Nucleophilic Substitution: Thiophene derivatives can also undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the thiophene ring.
Oxidation and Reduction: Thiophene derivatives can be oxidized to form sulfoxides and sulfones, or reduced to form thiolanes and thiophenes.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are commonly used under acidic conditions.
Nucleophilic Substitution: Reagents such as alkoxides, amines, and thiolates are used under basic conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions include halogenated thiophenes, nitrothiophenes, sulfonated thiophenes, sulfoxides, sulfones, thiolanes, and thiophenes .
Scientific Research Applications
2-(5-Propylthiophen-2-yl)acetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-Propylthiophen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, as an mPGES-1 inhibitor, it targets the glutathione-dependent enzyme mPGES-1, which is involved in the biosynthesis of prostaglandin E2 (PGE2). By inhibiting this enzyme, the compound can reduce inflammation and potentially exert anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-(Thiophen-2-yl)acetic acid: Similar in structure but lacks the propyl group, which may affect its reactivity and biological activity.
2-(3-Nitrothiophen-2-yl)acetic acid: Contains a nitro group, which can significantly alter its chemical properties and biological activity.
2-(5-Methylthiophen-2-yl)acetic acid: Contains a methyl group instead of a propyl group, which may influence its solubility and reactivity.
Uniqueness
2-(5-Propylthiophen-2-yl)acetic acid is unique due to the presence of the propyl group, which can enhance its lipophilicity and potentially improve its interaction with biological targets. This structural feature may also influence its reactivity in chemical reactions, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H12O2S |
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Molecular Weight |
184.26 g/mol |
IUPAC Name |
2-(5-propylthiophen-2-yl)acetic acid |
InChI |
InChI=1S/C9H12O2S/c1-2-3-7-4-5-8(12-7)6-9(10)11/h4-5H,2-3,6H2,1H3,(H,10,11) |
InChI Key |
ZQYWUHWCXMPZED-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(S1)CC(=O)O |
Origin of Product |
United States |
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